molecular formula C22H15BrClN3O2 B2887440 N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 941933-78-4

N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2887440
CAS RN: 941933-78-4
M. Wt: 468.74
InChI Key: FJSSBNRNOAEWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as BPCA, is a synthetic compound that has attracted significant attention in scientific research due to its potential as a therapeutic agent. BPCA is a member of the quinazolinone family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide and its derivatives exhibit significant analgesic and anti-inflammatory activities, comparable to standard drugs such as pentazocine and aspirin. A study by Gopa, Porchezhian, and Sarma (2001) on 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)eto acetamides and their β-(4-substituted phenyl) azo derivatives highlighted these properties, demonstrating the compound's potential for therapeutic applications in pain and inflammation management Gopa, Porchezhian, & Sarma, 2001.

Synthesis and Drug Design

HelmySakr (2016) explored the synthesis, computer modeling, and analgesic activity of new quinazoline derivatives, including N-(6-bromo-4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides. This research not only sheds light on the compound's analgesic efficacy, which surpassed that of diclofenac sodium in some instances, but also emphasizes the role of computer-aided drug design (CADD) in optimizing these compounds for better therapeutic outcomes HelmySakr, 2016.

Antibacterial Activity

Research by Singh et al. (2010) on the synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, which are derivatives of N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, demonstrates promising antibacterial effects against various strains such as S. aureus and E. coli. This indicates the compound's potential in developing new antibacterial agents Singh, Kaur, Kumar, Kumar, & Kumar, 2010.

Pharmaceutical Applications

The compound's derivatives have been synthesized and investigated for their pharmacological activities, including anti-inflammatory, analgesic, and antibacterial activities. Studies such as those conducted by Rajveer et al. (2010) highlight the broad spectrum of pharmacological importance of these derivatives, underscoring their potential in the development of new therapeutic agents Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010.

properties

IUPAC Name

N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClN3O2/c23-15-7-4-8-17(11-15)25-20(28)13-27-19-10-9-16(24)12-18(19)21(26-22(27)29)14-5-2-1-3-6-14/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSSBNRNOAEWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

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